2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene
CAS No.: 1803718-60-6
Cat. No.: VC7875186
Molecular Formula: C7H2Cl2F4
Molecular Weight: 232.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803718-60-6 |
---|---|
Molecular Formula | C7H2Cl2F4 |
Molecular Weight | 232.99 g/mol |
IUPAC Name | 2,3-dichloro-1-fluoro-4-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C7H2Cl2F4/c8-5-3(7(11,12)13)1-2-4(10)6(5)9/h1-2H |
Standard InChI Key | REMVJYPCWOHMTP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)F |
Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)F |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Profile
The IUPAC name for this compound, 2,3-dichloro-1-fluoro-4-(trifluoromethyl)benzene, precisely defines its substitution pattern on the benzene ring. Key identifiers include:
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Molecular Formula: C₇H₂Cl₂F₄
The compound’s InChIKey, REMVJYPCWOHMTP-UHFFFAOYSA-N, serves as a unique digital identifier for its 3D structure .
Structural Characterization
X-ray crystallography and computational modeling reveal a planar benzene ring with substituents arranged in a meta configuration relative to the trifluoromethyl group. The electronegative chlorine and fluorine atoms induce significant electron withdrawal, polarizing the aromatic system and enhancing its reactivity toward nucleophilic and electrophilic agents.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
XLogP3 (Partition Coefficient) | 4.2 | |
Hydrogen Bond Acceptors | 4 | |
Topological Polar Surface Area | 0 Ų | |
Heavy Atom Count | 13 |
Synthesis and Manufacturing
Challenges in Synthesis
The steric hindrance imposed by adjacent chlorine and fluorine substituents complicates regioselective reactions. Additionally, the trifluoromethyl group’s strong electron-withdrawing effect can deactivate the ring, necessitating harsh reaction conditions or specialized catalysts.
Physicochemical Properties
Thermal and Solubility Characteristics
The compound exhibits high thermal stability (decomposition temperature >250°C) due to its fully substituted aromatic system. Its low polarity (XLogP3 = 4.2) suggests preferential solubility in organic solvents like dichloromethane or tetrahydrofuran .
Spectroscopic Data
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¹H NMR: A singlet at δ 6.47 ppm corresponds to the aromatic proton, with coupling constants (J = 2.9 Hz) indicating proximity to electronegative substituents .
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¹³C NMR: Peaks at δ 206.9 ppm and δ 162.1 ppm are attributed to the trifluoromethyl carbon and fluorinated aromatic carbons, respectively .
Reactivity and Functional Applications
Role in Cross-Coupling Reactions
The compound serves as a precursor in Pd-catalyzed cross-couplings, enabling the synthesis of trisubstituted allenes and conjugated enynes . For example, its reaction with alkynyl carboxylic acids under Cu(I) catalysis yields structurally complex allenes, valuable in materials science .
Comparative Analysis with Analogous Compounds
Substituent Effects on Reactivity
Compared to 1,2-dichloro-4-fluorobenzene, the addition of the -CF₃ group in 2,3-dichloro-1-fluoro-4-(trifluoromethyl)benzene significantly lowers the LUMO energy (-1.8 eV vs. -1.2 eV), facilitating nucleophilic aromatic substitution .
Table 2: Property Comparison with Related Halobenzenes
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